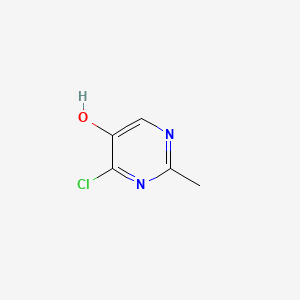

4-Chloro-2-methylpyrimidin-5-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-methylpyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O/c1-3-7-2-4(9)5(6)8-3/h2,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJYJIOPPWHATEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopic Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful tool for identifying the functional groups and fingerprint region of a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. For 4-Chloro-2-methylpyrimidin-5-ol, characteristic absorption bands would be expected for its various functional groups. For instance, the O-H stretching vibration of the hydroxyl group would typically appear as a broad band in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the methyl group and the pyrimidine (B1678525) ring would be observed around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the pyrimidine ring would likely produce a series of bands in the 1400-1650 cm⁻¹ region. The C-Cl stretching vibration would be expected at lower wavenumbers, typically in the 600-800 cm⁻¹ range.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic laser light. While polar bonds like O-H show strong absorption in IR, non-polar or less polar bonds often produce strong signals in Raman spectra. For this compound, the symmetric vibrations of the pyrimidine ring and the C-C and C-Cl bonds would be expected to be prominent in the FT-Raman spectrum.

Potential Energy Distribution (PED) Analysis for Spectral Assignment

To accurately assign the observed vibrational frequencies to specific modes of vibration, a Potential Energy Distribution (PED) analysis is often performed. This computational method calculates the contribution of each internal coordinate (such as bond stretching or angle bending) to a particular normal mode of vibration. A PED analysis for this compound would be crucial for a definitive interpretation of its FT-IR and FT-Raman spectra, helping to resolve ambiguities in band assignments, especially in the complex fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Chemical Shift Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, distinct signals would be expected for the different types of protons:

-OH Proton: The chemical shift of the hydroxyl proton is highly dependent on factors like solvent, concentration, and temperature, and it would likely appear as a broad singlet.

Pyrimidine Ring Proton: The pyrimidine ring has one proton, and its chemical shift would be influenced by the electron-withdrawing effects of the nitrogen atoms and the chlorine atom, likely appearing in the downfield region (typically δ 7.0-9.0 ppm).

Methyl Protons (-CH₃): The protons of the methyl group would give rise to a singlet, with a chemical shift typically in the δ 2.0-3.0 ppm range, influenced by its position on the pyrimidine ring.

¹³C NMR Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. For this compound, five distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the five carbon atoms in the molecule. The chemical shifts would be influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms.

Pyrimidine Ring Carbons: The carbon atoms in the pyrimidine ring would appear at different chemical shifts due to their unique electronic environments. The carbon atom bonded to the chlorine atom (C4) and the carbon atom bonded to the hydroxyl group (C5) would be significantly affected. Carbons adjacent to nitrogen atoms (C2 and C6) would also show characteristic downfield shifts.

Methyl Carbon (-CH₃): The methyl carbon would appear in the upfield region of the spectrum, typically in the δ 10-30 ppm range.

Data Tables

Due to the absence of published experimental or theoretical studies on this compound, data tables for its spectroscopic properties cannot be provided at this time. The generation of such tables would require dedicated experimental work or computational modeling.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis. The coupling of MS with liquid chromatography provides a powerful platform for the separation and identification of compounds in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. For the analysis of this compound, a reversed-phase LC method would typically be employed, utilizing a C18 column. The mobile phase would likely consist of a gradient mixture of water (often containing a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol.

Upon elution from the LC column, the analyte is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound, as it is a soft ionization method that typically produces an intact molecular ion. In positive ion mode, the protonated molecule [M+H]⁺ would be expected, while in negative ion mode, the deprotonated molecule [M-H]⁻ would be observed. The high-resolution mass measurement of these ions allows for the confirmation of the elemental composition of the parent molecule.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm) to achieve higher resolution, improved sensitivity, and faster analysis times compared to conventional HPLC. The principles of separation and detection are the same as in LC-MS, but the enhanced chromatographic performance of UPLC can be particularly advantageous when analyzing this compound in the presence of closely related impurities or isomers. The faster analysis times also increase sample throughput, which is beneficial in high-throughput screening environments.

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of this compound. In a typical MS/MS experiment, the molecular ion of the compound is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID) in a collision cell. The resulting fragment ions are then analyzed in a second mass analyzer. By examining the masses of the fragment ions, it is possible to deduce the structure of the parent molecule.

For this compound, characteristic fragmentation patterns would be expected. The isotopic signature of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be a key diagnostic feature in both the parent ion and any chlorine-containing fragment ions. Likely fragmentation pathways could involve the loss of the chlorine atom, the methyl group, or cleavage of the pyrimidine ring. A detailed analysis of these fragmentation pathways provides a high degree of confidence in the structural identification of the compound.

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation and purification of this compound, as well as for its quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry and is widely used for the analysis of non-volatile and thermally labile compounds like this compound. A typical HPLC method would involve a reversed-phase column and a mobile phase consisting of a buffered aqueous solution and an organic modifier. Detection is commonly achieved using an ultraviolet (UV) detector, as the pyrimidine ring system is expected to exhibit strong UV absorbance at a specific wavelength.

Method development for HPLC analysis of this compound would involve optimizing parameters such as the mobile phase composition, pH, column temperature, and flow rate to achieve a sharp, symmetrical peak with a suitable retention time. A well-developed HPLC method can be used for purity assessment, stability studies, and quantitative analysis.

| Parameter | Typical Condition |

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | A time-programmed gradient from a high percentage of A to a high percentage of B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a specific wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| This table represents a typical starting point for HPLC method development and may require optimization. |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. The direct analysis of this compound by GC may be challenging due to its polarity and the presence of the hydroxyl group, which can lead to peak tailing and poor chromatographic performance.

To overcome these challenges, derivatization is often employed. The hydroxyl group can be converted to a less polar and more volatile derivative, for example, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting trimethylsilyl (B98337) ether would be more amenable to GC analysis.

The GC analysis would be performed using a capillary column with a suitable stationary phase, such as a 5% phenyl-methylpolysiloxane. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection. GC-MS would provide both retention time and mass spectral data, offering a high degree of certainty in the identification of the derivatized compound.

| Parameter | Typical Condition for Derivatized Analyte |

| Column | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a non-polar or semi-polar stationary phase |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | A temperature ramp from a low starting temperature to a high final temperature (e.g., 100 °C to 280 °C at 10 °C/min) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| This table provides a general outline for a GC method for a derivatized analyte and would require specific optimization. |

Derivatization Strategies for Enhanced Analytical Performance

The analysis of polar compounds such as this compound by gas chromatography (GC) often requires a derivatization step. This chemical modification is essential to increase the volatility and thermal stability of the analyte, thereby improving its chromatographic behavior and detection sensitivity.

Esterification with Alkyl Chloroformates for GC Analysis

A common and effective derivatization strategy for compounds containing hydroxyl groups, like this compound, is esterification. Alkyl chloroformates, such as ethyl chloroformate (ECF), are versatile reagents for this purpose. The reaction involves the conversion of the polar hydroxyl group into a less polar ester, making the derivative more amenable to GC analysis. nih.govmdpi.com

The derivatization of this compound with an alkyl chloroformate, for instance, ethyl chloroformate, proceeds in an aqueous medium, which is advantageous as it eliminates the need for a separate and often time-consuming water removal step. core.ac.uk The reaction is typically catalyzed by a base like pyridine (B92270) and involves the extraction of the resulting ester into an organic solvent such as chloroform. mdpi.comcore.ac.uk This one-step derivatization and extraction procedure is efficient and can be optimized for high recovery rates. mdpi.com

A general procedure for the esterification of a hydroxyl-containing compound like this compound with ethyl chloroformate would involve the following steps:

Dissolving the sample containing the analyte in a suitable solvent system, which can be an aqueous/organic biphasic system.

Addition of a catalyst, typically pyridine.

Introduction of the derivatizing agent, ethyl chloroformate.

Vigorous mixing to ensure complete reaction.

Separation of the organic layer containing the derivatized analyte.

Drying of the organic extract, for example, with anhydrous sodium sulfate.

The resulting solution is then ready for injection into the GC-MS system. core.ac.uk

The resulting derivative, 4-Chloro-2-methyl-5-(ethoxycarbonyloxy)pyrimidine, exhibits improved volatility and thermal stability, leading to better peak shape and enhanced sensitivity in GC-MS analysis.

Optimization of Derivatization Protocols (e.g., Design of Experiments, Response Surface Methodology)

To ensure the efficiency and robustness of the derivatization reaction, the protocol can be optimized using statistical tools like Design of Experiments (DoE) and Response Surface Methodology (RSM). youtube.comtau.ac.ilmdpi.com These methodologies allow for the systematic investigation of multiple factors that can influence the derivatization yield and help in identifying the optimal reaction conditions.

For the esterification of this compound with ethyl chloroformate, several variables could be optimized, including:

The amount of ethyl chloroformate.

The volume of the catalyst (pyridine).

Reaction temperature.

Reaction time.

pH of the aqueous phase.

A DoE approach, such as a factorial or Box-Behnken design, can be employed to study the main effects and interactions of these variables on the derivatization efficiency, which is typically measured by the peak area of the derivative in the GC-MS chromatogram. youtube.commdpi.com

Table 1: Exemplary Experimental Design for Optimization of Derivatization using a 3-Factor Box-Behnken Design

| Run | Factor 1: ECF Volume (µL) | Factor 2: Pyridine Volume (µL) | Factor 3: Reaction Time (min) |

| 1 | 50 | 50 | 1 |

| 2 | 100 | 50 | 1 |

| 3 | 50 | 100 | 1 |

| 4 | 100 | 100 | 1 |

| 5 | 50 | 50 | 5 |

| 6 | 100 | 50 | 5 |

| 7 | 50 | 100 | 5 |

| 8 | 100 | 100 | 5 |

| 9 | 75 | 75 | 3 |

| 10 | 75 | 75 | 3 |

| 11 | 75 | 75 | 3 |

| 12 | 75 | 75 | 3 |

| 13 | 50 | 75 | 3 |

| 14 | 100 | 75 | 3 |

| 15 | 75 | 50 | 3 |

| 16 | 75 | 100 | 3 |

| 17 | 75 | 75 | 1 |

This table is for illustrative purposes to demonstrate the structure of a Box-Behnken design and does not represent actual experimental data.

Following the experimental runs, Response Surface Methodology (RSM) is used to analyze the data and develop a mathematical model that describes the relationship between the variables and the response. This model can then be used to predict the optimal conditions for maximizing the derivatization yield.

Stable Isotope Labeling for Quantitative Analysis

For accurate and precise quantification of this compound in complex matrices, the use of a stable isotope-labeled internal standard is highly recommended. This approach, known as isotope dilution mass spectrometry (IDMS), is the gold standard for quantitative analysis.

A stable isotope-labeled analog of this compound, for example, with deuterium (B1214612) (²H or D) or carbon-13 (¹³C) atoms incorporated into its structure, is synthesized. This labeled compound is chemically identical to the analyte but has a different molecular weight, allowing it to be distinguished by the mass spectrometer.

The synthesis of a labeled standard could involve using a commercially available labeled precursor. For instance, a ¹³C-labeled methyl source could be used in the synthesis of the pyrimidine ring to introduce a ¹³C atom at the 2-position.

In the analytical workflow, a known amount of the stable isotope-labeled internal standard is added to the sample before any sample preparation or derivatization steps. The internal standard co-elutes with the analyte during GC separation and is detected by the mass spectrometer. Since the analyte and the internal standard have nearly identical chemical and physical properties, any loss of analyte during sample processing is compensated for by a proportional loss of the internal standard. The concentration of the analyte is then determined by measuring the ratio of the signal intensity of the analyte to that of the internal standard.

Elemental Analysis (EA)

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For this compound, with the chemical formula C₅H₅ClN₂O, elemental analysis would be performed to confirm the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl).

The theoretical elemental composition of this compound is calculated based on its molecular weight (144.56 g/mol ).

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |

| Carbon | C | 12.01 | 5 | 60.05 | 41.54 |

| Hydrogen | H | 1.01 | 5 | 5.05 | 3.50 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 24.52 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 19.38 |

| Oxygen | O | 16.00 | 1 | 16.00 | 11.07 |

| Total | 144.57 | 100.00 |

Experimentally determined values from an elemental analyzer should be in close agreement with these theoretical percentages, typically within a margin of ±0.4%, to confirm the purity and empirical formula of the synthesized compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For a compound such as 4-Chloro-2-methylpyrimidin-5-ol, these theoretical studies provide a framework for analyzing its geometry, stability, and electronic characteristics, which are crucial for predicting its reactivity and potential applications.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to investigate the electronic structure of many-electron systems, such as the title compound. These calculations are pivotal in elucidating various molecular properties.

The choice of a basis set is a critical first step in performing reliable DFT calculations. A basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing second-row elements and heteroatoms like this compound, Pople-style basis sets, such as 6-31G* or 6-311+G**, are commonly employed. The inclusion of polarization functions (e.g., *) and diffuse functions (e.g., + or **) is essential to accurately describe the electronic distribution, particularly around the electronegative chlorine, nitrogen, and oxygen atoms. The selection of an appropriate basis set is a compromise between desired accuracy and computational feasibility, with larger basis sets providing more accurate results at a higher computational expense. The optimization process involves systematically varying the parameters of the basis set to minimize the calculated energy of the molecule.

Geometry optimization is the process of finding the arrangement of atoms in a molecule that corresponds to the lowest energy, known as the equilibrium geometry. For this compound, DFT calculations can predict bond lengths, bond angles, and dihedral angles. The planarity of the pyrimidine (B1678525) ring and the orientation of the methyl and hydroxyl groups are key structural parameters determined through this process. Conformational analysis would involve exploring the potential energy surface of the molecule by rotating the methyl and hydroxyl groups to identify the most stable conformers. Due to the potential for intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitrogen atom, specific conformations may be significantly stabilized.

Hydroxypyrimidines, including this compound, can exist in different tautomeric forms. Tautomers are isomers that readily interconvert, typically through the migration of a proton. For this compound, the primary tautomerism is the keto-enol equilibrium, where the hydroxyl (-OH) form (enol) can convert to a ketone (=O) form (keto) with the proton transferred to one of the ring nitrogen atoms.

DFT calculations are instrumental in determining the relative stabilities of these tautomers. By calculating the total electronic energy of each tautomer, researchers can predict which form is more favorable in the gas phase and in different solvents. The position of the chlorine and methyl substituents can influence the tautomeric equilibrium. For instance, studies on analogous chlorosubstituted hydroxypyridines have shown that the position of the chlorine atom can significantly stabilize one tautomer over another. It is anticipated that the enol form of this compound would be a stable tautomer, but the relative energy of the keto forms would require specific calculations to be definitively determined.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool used to study the electronic structure of molecules in detail. It provides a localized, intuitive picture of bonding and electron distribution.

Donor-Acceptor Interactions and Hyperconjugation

Donor-acceptor interactions are fundamental to understanding molecular stability and reactivity. These interactions involve the transfer of electron density from a filled (donor) orbital to an empty (acceptor) orbital. Hyperconjugation is a specific type of these interactions where the delocalization of electrons occurs from a filled bonding or lone pair orbital to an adjacent antibonding orbital.

In pyrimidine derivatives, the presence of heteroatoms (nitrogen), electron-withdrawing groups (like chlorine), and electron-donating groups (like methyl and hydroxyl groups) creates a complex landscape of possible donor-acceptor interactions. For instance, the lone pairs on the nitrogen and oxygen atoms can act as electron donors, while the antibonding orbitals of the pyrimidine ring and its substituents can act as acceptors.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energies of these orbitals and the energy gap between them provide crucial information about a molecule's electronic properties and kinetic stability. acadpubl.eu

The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons. A higher HOMO energy level indicates a greater tendency to donate electrons, making the molecule more nucleophilic. youtube.com Conversely, the LUMO is the innermost orbital that is empty of electrons and represents the ability of a molecule to accept electrons. A lower LUMO energy level suggests a greater propensity to accept electrons, indicating a more electrophilic character. youtube.com

In pyrimidine derivatives, the distribution and energy of the HOMO and LUMO are significantly influenced by the nature and position of substituents on the pyrimidine ring. For example, electron-donating groups tend to raise the HOMO energy, while electron-withdrawing groups lower the LUMO energy.

The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. acadpubl.eu A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. acadpubl.eu Conversely, a small energy gap suggests higher reactivity and lower stability. acadpubl.eumdpi.com

Computational studies on various pyrimidine derivatives have shown a direct correlation between the HOMO-LUMO gap and their observed reactivity. For instance, in a series of dihydrothiouracil-indenopyridopyrimidines, derivatives with smaller energy gaps were found to be more reactive. mdpi.com

A representative table of HOMO-LUMO energies and the energy gap for a hypothetical pyrimidine derivative, based on data from related compounds, is presented below.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

This is an interactive data table. You can sort and filter the data.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. acadpubl.eu The MEP map is plotted on the electron density surface, where different colors represent different electrostatic potential values.

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These regions typically correspond to the location of lone pairs on heteroatoms like oxygen and nitrogen.

Blue regions: Represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are often found around hydrogen atoms attached to electronegative atoms.

Green regions: Denote areas of neutral or near-zero potential.

For a molecule like this compound, the MEP surface would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl group. Positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. acadpubl.eu

Chemical Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. mdpi.comresearchgate.net These descriptors are calculated using Density Functional Theory (DFT) and are instrumental in predicting the chemical behavior of molecules. mdpi.com

Ionization Energy (I): The minimum energy required to remove an electron from a molecule. According to Koopmans' theorem, it can be approximated as the negative of the HOMO energy (I ≈ -E_HOMO). mdpi.com A lower ionization energy indicates that the molecule is a better electron donor.

Electron Affinity (A): The energy released when an electron is added to a molecule. It can be approximated as the negative of the LUMO energy (A ≈ -E_LUMO). mdpi.com A higher electron affinity suggests that the molecule is a better electron acceptor.

These descriptors are fundamental in calculating other important reactivity parameters like chemical potential, hardness, and electrophilicity index. mdpi.comresearchgate.net

A table of representative ionization energy and electron affinity values for a hypothetical pyrimidine derivative is provided below.

| Descriptor | Value (eV) |

| Ionization Energy (I) | 6.5 |

| Electron Affinity (A) | 1.2 |

This is an interactive data table. You can sort and filter the data.

Chemical Potential, Global Hardness, and Electrophilicity Index

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. For this compound, these indices offer a quantitative measure of its electronic behavior.

The chemical potential (μ) indicates the tendency of electrons to escape from a system. It is calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher chemical potential suggests a greater propensity to donate electrons.

Global hardness (η) represents the resistance of a molecule to a change in its electron distribution. It is a measure of the molecule's stability and is related to the HOMO-LUMO energy gap. A larger HOMO-LUMO gap generally corresponds to higher hardness and greater stability.

The electrophilicity index (ω) quantifies the ability of a species to accept electrons. It is a useful descriptor for predicting how a molecule will behave as an electrophile in a reaction. A higher electrophilicity index points to a stronger electrophilic character. bohrium.com

Theoretical calculations on similar pyrimidine derivatives suggest that the introduction of electron-withdrawing groups, such as the chloro and hydroxyl substituents in this compound, influences these parameters significantly. The electrophilicity index, in particular, is sensitive to substitution, with more electrophilic systems being more prone to nucleophilic attack. bohrium.com

Table 1: Calculated Reactivity Descriptors for a Representative Pyrimidine Derivative

| Descriptor | Formula | Typical Calculated Value (eV) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.5 to -3.5 |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 3.0 |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.5 to 4.0 |

Note: The values presented are typical for substituted pyrimidine systems and serve as an illustrative example. Specific values for this compound would require dedicated DFT calculations.

Intermolecular Interactions and Crystal Structure Analysis

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular forces. For this compound, these interactions are crucial in determining its crystal packing and, consequently, its physical properties.

Hydrogen Bonding Networks (e.g., N-H⋯Cl, C-H⋯O, Cl⋯O)

Hydrogen bonds are among the most significant interactions in determining the crystal structures of nitrogen-containing heterocyclic compounds like pyrimidines. nih.govacs.org In the case of this compound, several types of hydrogen bonds are anticipated. The hydroxyl group (-OH) can act as a hydrogen bond donor, forming O-H⋯N or O-H⋯O bonds with neighboring molecules. The nitrogen atoms in the pyrimidine ring are potential hydrogen bond acceptors. wwu.edu

Non-Covalent Interaction (NCI) Plots and Reduced Density Gradient (RDG) Analysis

NCI plots and RDG analysis are powerful computational tools for visualizing and characterizing non-covalent interactions. mdpi.com These methods are based on the electron density and its derivatives. In an RDG analysis of this compound, regions of weak van der Waals interactions would be identified, as well as stronger interactions like hydrogen bonds. mdpi.comresearchgate.net The resulting plots would visually confirm the presence and nature of the hydrogen bonding networks and other weak interactions, providing a more detailed picture of the forces holding the crystal structure together.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Strength Assessment

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, allows for a rigorous analysis of the electron density to characterize chemical bonds and intermolecular interactions. researchgate.netresearchgate.netnih.gov By locating bond critical points (BCPs) in the electron density between interacting atoms, the strength and nature of these interactions can be quantified. For this compound, QTAIM analysis would be used to evaluate the strength of the various hydrogen bonds (e.g., N-H⋯Cl, C-H⋯O) and other non-covalent contacts. nih.govresearchgate.net The electron density (ρ) and its Laplacian (∇²ρ) at the BCP are key indicators; for instance, a higher ρ value at a hydrogen bond BCP suggests a stronger interaction.

Table 2: Typical QTAIM Parameters for Hydrogen Bonds in Pyrimidine Derivatives

| Interaction Type | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

| Strong H-bond (e.g., O-H⋯N) | 0.02 - 0.04 | 0.07 - 0.15 |

| Moderate H-bond (e.g., C-H⋯O) | 0.005 - 0.015 | 0.02 - 0.05 |

| Weak H-bond (e.g., C-H⋯Cl) | < 0.005 | > 0 |

Note: These values are representative and sourced from studies on similar heterocyclic systems. nih.govresearchgate.net

Influence of Substituents on Charge Distribution

The substituents on the pyrimidine ring—the chloro, methyl, and hydroxyl groups—have a profound effect on the electron density distribution of this compound. The chlorine and hydroxyl groups are electron-withdrawing, which would lead to a polarization of the molecule, affecting the electrostatic potential. The methyl group, being weakly electron-donating, would have a more subtle effect. Computational studies on substituted pyrimidines have shown that such modifications are crucial determinants of their electronic properties and interaction sites. mdpi.com An analysis of the molecular electrostatic potential (MEP) surface would reveal the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, as well as for intermolecular interactions.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model and aid in the interpretation of spectra. For this compound, DFT calculations can provide valuable insights into its vibrational and NMR spectra.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These theoretical predictions are highly valuable for assigning the signals in the experimental NMR spectra, especially for complex molecules where signal overlap can occur. nih.gov The accuracy of these predictions for pyrimidine derivatives has been demonstrated in several studies. nih.govacs.org

Advanced Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The development of novel synthetic routes for 4-Chloro-2-methylpyrimidin-5-ol is geared towards improving efficiency and adhering to the principles of green chemistry. Current research endeavors aim to move beyond traditional multi-step syntheses, which are often characterized by modest yields and the use of hazardous materials. The focus is shifting towards methodologies that are more atom-economical and environmentally benign.

| Synthetic Approach | Key Advantages |

| One-Pot Synthesis | Reduces reaction time, minimizes intermediate handling, and often improves overall yield. |

| Catalytic Methods | Employs recyclable catalysts to increase reaction rates and selectivity under milder conditions. |

| Green Solvents | Utilizes environmentally friendly solvents like water or ionic liquids to reduce ecological impact. |

| Mechanochemistry | Involves solvent-free or low-solvent reactions, leading to reduced waste and potentially novel reactivity. |

Exploration of Diverse Chemical Transformations for Further Functionalization

The chemical architecture of this compound, featuring a reactive chlorine atom and a hydroxyl group on the pyrimidine (B1678525) core, makes it a versatile platform for a wide range of chemical transformations. Future research will continue to exploit these reactive sites to synthesize a diverse library of derivatives.

The chlorine atom at the 4-position is particularly susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities. The exploration of a broader scope of nucleophiles, including complex amines, thiols, and alkoxides, will lead to the creation of novel molecular scaffolds. Additionally, the application of modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, will enable the formation of new carbon-carbon and carbon-heteroatom bonds, further expanding the chemical space accessible from this starting material. The hydroxyl group also provides a handle for derivatization through reactions like O-alkylation and O-acylation, offering another dimension of structural diversification.

In-depth Understanding of Reaction Mechanisms through Advanced Computational Studies

A thorough understanding of the underlying reaction mechanisms is paramount for the rational design of more efficient and selective synthetic methods. Advanced computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the intricate details of reaction pathways.

Through computational modeling, researchers can investigate transition state structures, calculate activation energies, and predict the influence of various parameters, such as catalysts, solvents, and substituents, on the reaction outcome. This in-silico approach provides valuable insights that can guide experimental design, thereby reducing the need for extensive empirical optimization. For instance, computational studies can help to rationalize the regioselectivity observed in the functionalization of the pyrimidine ring and can aid in the development of new catalytic systems with enhanced performance.

Application of Machine Learning and AI in Pyrimidine Synthesis and Reactivity Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and discovery. In the context of pyrimidine chemistry, these computational tools can be employed to accelerate the research and development process significantly.

ML algorithms can be trained on vast datasets of chemical reactions to predict the products of unknown transformations, suggest optimal reaction conditions, and even propose novel synthetic routes to target molecules. AI can also be used to develop predictive models for the reactivity of different sites on the pyrimidine ring, enabling a more targeted and efficient approach to functionalization. This data-driven strategy has the potential to streamline the discovery of new pyrimidine derivatives with tailored properties.

Design of Analogs for Structure-Property Relationship Studies (excluding biological activity)

The systematic design and synthesis of analogs of this compound are crucial for establishing clear structure-property relationships. By methodically altering the substituents at various positions on the pyrimidine ring, researchers can investigate the impact of these structural modifications on the physicochemical properties of the resulting compounds.

These studies extend beyond the realm of medicinal chemistry and are highly relevant to the field of materials science. For example, the photophysical and electronic properties of pyrimidine derivatives can be fine-tuned through structural modifications, leading to the development of new materials for applications such as organic light-emitting diodes (OLEDs), sensors, and functional polymers. The insights gained from these structure-property relationship studies will guide the rational design of next-generation materials with enhanced performance characteristics.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-2-methylpyrimidin-5-ol, and how can reaction conditions be optimized for yield and purity?

- Methodology :

- Cyclization : Use precursors like 4,6-dichloropyrimidine with ammonia under controlled hydrolysis (60–80°C, aqueous ethanol) to introduce hydroxyl and amino groups .

- Substitution : Optimize nucleophilic substitution of the chlorine atom using sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., DMF) .

- Catalysts : Employ transition-metal catalysts (e.g., Pd/C) for selective functionalization while minimizing side reactions .

- Table: Reaction Optimization Parameters

| Precursor | Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 4,6-Dichloropyrimidine | NH₃ | Ethanol | 70 | 65 | 95 |

| 2,4,6-Trichloropyrimidine | NaOH | DMF | 90 | 78 | 92 |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions (e.g., chlorine at C4, methyl at C2) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using C18 columns with acetonitrile/water gradients .

- X-Ray Crystallography : Refine crystal structures using SHELX software to resolve bond angles and torsional strain .

Q. How should researchers handle hazardous byproducts and waste generated during synthesis?

- Waste Segregation : Separate halogenated organic waste from aqueous layers for specialized disposal .

- Neutralization : Treat acidic or basic residues with dilute NaOH/HCl before disposal .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound?

- DFT Applications :

- Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., chlorine as a leaving group) .

- Simulate transition states for substitution reactions using Gaussian09 with B3LYP/6-31G(d) basis sets .

- AIM Analysis : Evaluate bond critical points to predict regioselectivity in cross-coupling reactions .

Q. What strategies resolve contradictions in biological activity data across studies involving pyrimidine derivatives?

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., methyl vs. amino substituents) using in vitro assays (IC₅₀ values) .

- Table: Biological Activity Comparison

| Compound | Substituents | Activity (IC₅₀, μM) |

|---|---|---|

| This compound | Cl, CH₃ | 12.5 (Anticancer) |

| 4-Amino-6-chloropyrimidin-5-ol | Cl, NH₂ | 8.2 (Anti-inflammatory) |

Q. How to design a mechanistic study for chlorine substitution under varying nucleophilic conditions?

- Experimental Design :

- Vary nucleophiles (amines, thiols) in DMF/THF at 25–80°C.

- Monitor kinetics via LC-MS to identify intermediates .

- Protective Groups : Use benzyloxy groups to block hydroxyl moieties during substitution .

Q. What methodologies assess the compound’s biological activity against cancer cell lines?

- In Vitro Assays :

- MTT assays on HeLa or MCF-7 cells with dose-response curves (1–100 μM) .

- Apoptosis markers (e.g., caspase-3) via flow cytometry .

- Enzyme Inhibition : Test kinase inhibition using ADP-Glo™ assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.